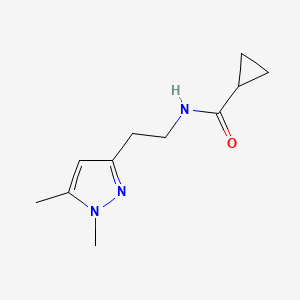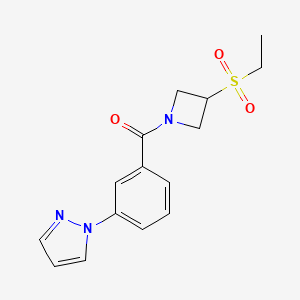
3-(4-chlorophényl)-1,4-benzoxazépine-5(4H)-one
Vue d'ensemble
Description
3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one is a heterocyclic compound that features a benzoxazepine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group adds to its chemical reactivity and potential biological activity.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
Target of Action
A structurally similar compound, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to inhibit oxidative phosphorylation .
Mode of Action
Cccp, a similar compound, acts as a protonophore, disrupting the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Cccp disrupts oxidative phosphorylation, a critical pathway for atp production .
Result of Action
Cccp, a similar compound, reduces the ability of atp synthase to function optimally, which could have significant effects on cellular energy production .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one would depend on its interactions with various biomolecules. It could potentially interact with enzymes, proteins, and other biomolecules, altering their function or activity. The nature of these interactions would depend on the specific molecular structure of the compound .
Cellular Effects
The effects of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one on cells would depend on its biochemical properties. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one would be determined by its interactions at the molecular level. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one could change due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one could vary with different dosages. This could include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one could be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one within cells and tissues would depend on factors such as its solubility, charge, and size. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one would depend on its physicochemical properties and interactions with cellular components. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with salicylaldehyde to form an intermediate Schiff base, which then undergoes cyclization in the presence of an acid catalyst to yield the desired benzoxazepine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazepines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin): Another compound with a 4-chlorophenyl group, known for its inhibitory effects on auxin biosynthesis.
3-(4-chlorophenyl)-4-substituted pyrazole derivatives: These compounds exhibit antifungal and antitubercular activities.
Uniqueness
3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one is unique due to its benzoxazepine core, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)13-9-19-14-4-2-1-3-12(14)15(18)17-13/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIVOUPKKBQHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324039 | |
| Record name | 3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
501942-44-5 | |
| Record name | 3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)
![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)


